molecular formula C12H20O2 B13632289 1-Cyclohexylhexane-1,3-dione

1-Cyclohexylhexane-1,3-dione

Cat. No.: B13632289
M. Wt: 196.29 g/mol
InChI Key: UBSYPNZXSFATLV-UHFFFAOYSA-N
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Description

1-Cyclohexylhexane-1,3-dione is a 1,3-dicarbonyl compound of interest in organic synthesis and medicinal chemistry research. Its structure serves as a versatile building block for constructing complex molecules, particularly six-membered oxygen- and nitrogen-containing heterocycles . These heterocyclic scaffolds, such as 4H-chromen-5(6H)-ones and xanthenes, are prevalent in many bioactive natural products and are investigated for a range of pharmacological activities . In a research context, 1,3-diketones like this are key precursors in multi-component reactions to develop novel compounds with potential anti-proliferative effects . Derivatives of cyclohexane-1,3-dione have been specifically studied as potential therapeutic agents, showing promise in computer-aided drug design (CADD) studies as inhibitors of tyrosine kinases like c-Met, a target in non-small-cell lung cancer (NSCLC) . The mechanism of action for such derivatives often involves targeting enzymatic pathways; for instance, some synthesized from cyclohexane-1,3-dione cores are potent c-Met kinase inhibitors, potentially operating by binding to the enzyme's active site and disrupting its signaling role in cancer cell proliferation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-cyclohexylhexane-1,3-dione

InChI

InChI=1S/C12H20O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h10H,2-9H2,1H3

InChI Key

UBSYPNZXSFATLV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1CCCCC1

Origin of Product

United States

Synthetic Methodologies for 1 Cyclohexylhexane 1,3 Dione and Its Derivatives

Foundational Approaches to Cyclohexane-1,3-dione Synthesis

The synthesis of the fundamental cyclohexane-1,3-dione scaffold is primarily achieved through two main pathways: hydrogenation-based routes and the cyclization of aliphatic precursors.

Hydrogenation-Based Routes

The most prevalent industrial method for producing cyclohexane-1,3-dione involves the semi-hydrogenation of resorcinol. daneshyari.comnbinno.comwikipedia.org This process is typically conducted under controlled conditions to ensure high purity of the final product. nbinno.com The selective hydrogenation of resorcinol in the presence of an alkali is a particularly effective method, noted for its simple reaction steps and high selectivity. daneshyari.com

Various catalysts and conditions have been explored to optimize this transformation. Palladium on carbon (Pd/C) is a favored heterogeneous catalyst due to its high reactivity and longevity compared to others like Raney nickel. daneshyari.com The reaction is often carried out in an alkaline environment, which is crucial for achieving high selectivity towards cyclohexane-1,3-dione. daneshyari.com For instance, using a Pd/C catalyst with sodium hydroxide can yield approximately 90% of the desired product. daneshyari.com Another approach involves transfer hydrogenation, using a hydrogen donor like sodium formate with a Pd/C catalyst, which can produce yields up to 82.1%. researchgate.netgoogle.com

The synthesis of substituted cyclohexane-1,3-diones can also be achieved through hydrogenation. For example, 4-cyclohexylresorcinol can be hydrogenated in the presence of Raney nickel to produce 1,3-dioxo-6-cyclohexyl-cyclohexane with a yield of 55%. prepchem.com

Starting MaterialCatalystHydrogen SourceConditionsYieldReference
ResorcinolPd/CH₂ gasAlkaline, pressure~90% daneshyari.com
Resorcinol5% Pd/CSodium formateWater, 1 hour82.1% researchgate.netgoogle.com
ResorcinolRaney nickelH₂ gas~1900 lb pressure, 45–50°C57–61% (of 2-methyl derivative) orgsyn.org
4-CyclohexylresorcinolRaney nickelH₂ gas90°C, 20 bar, 5 hours55% prepchem.com

Cyclization of Aliphatic Precursors

An alternative to hydrogenation is the cyclization of aliphatic precursors. This approach often involves a sequence of reactions, such as Michael additions followed by a Claisen condensation, to construct the six-membered ring of the cyclohexane-1,3-dione. google.comgoogle.com This method is particularly useful for synthesizing substituted derivatives.

For instance, a one-pot process starting from acetone and α,β-unsaturated esters can be used to create substituted cyclohexane-1,3-diones through a consecutive double Michael addition and Claisen-type reaction. google.comgoogle.com This method is valued for its atom economy and efficiency. google.com The reaction is typically carried out in the presence of a strong base like sodium hydride. google.comgoogle.com This strategy has been successfully applied to the synthesis of various cyclohexane-1,3-dione derivatives, demonstrating its broad applicability. organic-chemistry.org

Advanced Strategies for β-Diketone Moiety Construction

More sophisticated methods have been developed to construct the β-diketone functionality, offering greater control and versatility in the synthesis of complex cyclohexane-1,3-dione derivatives.

Michael-Claisen Condensation Protocols for Cyclohexanedione Derivatives

A regioselective, consecutive Michael-Claisen process provides a powerful tool for the synthesis of substituted cyclohexane-1,3-diones. google.comgoogle.com This one-pot reaction typically involves the reaction of an acetone derivative with an α,β-unsaturated ester in the presence of a strong base. google.comgoogle.com The process shows remarkable regioselectivity, with the Michael addition being followed by a Claisen cyclization. organic-chemistry.org

This methodology has been shown to be scalable, with successful syntheses producing significant quantities of the desired product. organic-chemistry.org The ability to use readily available starting materials like acetone makes this an attractive route for industrial applications. organic-chemistry.org

ReactantsBaseConditionsProduct TypeReference
Acetone and ethyl acrylateSodium hydrideToluene, -10°C to 0°C3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester google.comgoogle.com
Substituted acetone and α,β-unsaturated esterst-BuOKt-BuOH-THF4,4-disubstituted cyclohexane-1,3-diones google.comgoogle.com

Michael Addition Reactions for Substituted Cyclohexane-1,3-dione Synthesis

The Michael addition is a fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of substituted cyclohexane-1,3-diones. studycorgi.com This reaction involves the addition of a nucleophilic enolate ion donor to an α,β-unsaturated carbonyl acceptor. studycorgi.com

A classic example is the synthesis of 5,5-dimethylcyclohexane-1,3-dione (dimedone), which involves the base-catalyzed conjugate addition of diethyl malonate to mesityl oxide. studycorgi.com This is followed by an intramolecular aldol (B89426) condensation, hydrolysis, and decarboxylation to yield the final product. studycorgi.com The Michael addition has also been employed in the synthesis of various other cyclohexane-1,3-dione derivatives with potential biological activities. researchgate.net

Soft Enolization-Mediated Carbon-Carbon Bond Formation for 1,3-Diketones

A more recent and highly efficient method for the synthesis of 1,3-diketones is through soft enolization. nih.govorganic-chemistry.org This approach allows for the direct acylation of ketones under mild conditions, avoiding the need for pre-formed enolates. researchgate.netorganic-chemistry.org The reaction is typically mediated by a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), and a mild base like diisopropylethylamine (i-Pr₂NEt). nih.govorganic-chemistry.org

This method is particularly advantageous as it can be conducted in untreated, reagent-grade solvents and is open to the air, making it operationally simple. nih.govorganic-chemistry.org It also exhibits high functional group tolerance, accommodating base-sensitive functionalities. organic-chemistry.org The use of crude acid chlorides as acylating agents further enhances the efficiency and cost-effectiveness of this process, making it suitable for large-scale applications. organic-chemistry.orgtdl.org

Ketone/ThioesterAcylating AgentReagentsConditionsYieldReference
Various ketonesN-acylbenzotriazoles or O-Pfp estersMgBr₂·OEt₂, i-Pr₂NEtCH₂Cl₂, open to airUp to 96% organic-chemistry.org
Various ketones and thioestersCrude acid chloridesMgBr₂·OEt₂, i-Pr₂NEtDirect, no prior enolate formation63–94% organic-chemistry.org

Catalytic Systems in 1-Cyclohexylhexane-1,3-dione Derivative Synthesis

The development of efficient catalytic systems is crucial for the synthesis of complex molecules like this compound derivatives. Both metal-based and organic catalysts have been explored for the synthesis of related β-diketone structures, and these methodologies could conceptually be applied to the target compound.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions offer powerful tools for the formation of carbon-carbon bonds, a key step in the synthesis of 1,3-diones. While specific examples for this compound are not extensively documented, general principles of metal-catalyzed synthesis of β-diketones can be considered.

One of the most common methods for β-diketone synthesis is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. Metal alkoxides, such as sodium ethoxide, are often used to facilitate this transformation. Conceptually, the synthesis of this compound could be envisioned via the Claisen condensation of a cyclohexyl methyl ketone with an appropriate ester, such as ethyl butyrate.

Transition metal catalysis provides alternative and often milder routes. For instance, palladium-catalyzed carbonylative coupling reactions could potentially be employed. Such a strategy might involve the coupling of a cyclohexyl-substituted vinyl or aryl triflate with carbon monoxide and a suitable organometallic reagent.

Another approach involves the acylation of metal enolates. The regioselective generation of a specific enolate of a cyclohexyl-containing ketone, followed by acylation with a butanoyl chloride or a related acylating agent in the presence of a metal catalyst, could yield the desired 1,3-dione. The choice of metal can influence the C- versus O-acylation selectivity, which is a critical factor in the synthesis of β-diketones.

Below is a conceptual table of potential metal-catalyzed approaches for the synthesis of this compound.

Catalyst/ReagentReactant 1Reactant 2Potential Reaction Type
Sodium EthoxideCyclohexyl methyl ketoneEthyl butyrateClaisen Condensation
Palladium(0) complexCyclohexyl vinyl triflateCarbon Monoxide, ButylstannaneCarbonylative Cross-Coupling
Lithium diisopropylamide (LDA), then Cu(I) salt1-Cyclohexyl-1-ethanoneButanoyl chlorideAcylation of Metal Enolate

Organocatalytic Applications

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. While specific applications for the synthesis of this compound are not prevalent in the literature, general organocatalytic methods for the formation of 1,3-dicarbonyl compounds can be extrapolated.

Proline and its derivatives are common organocatalysts for a variety of transformations, including aldol and Michael reactions, which can be steps in the synthesis of β-diketone precursors. For instance, an organocatalytic Michael addition of a nucleophile to a cyclohexyl-substituted α,β-unsaturated ketone could be a key step.

N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze the synthesis of β-diketones. NHCs can activate aldehydes to form Breslow intermediates, which can then react with various electrophiles. A potential route could involve the NHC-catalyzed reaction of cyclohexanecarboxaldehyde with an appropriate coupling partner.

A hypothetical organocatalytic route is presented in the table below.

OrganocatalystReactant 1Reactant 2Potential Reaction Type
L-ProlineCyclohexanoneButyraldehydeAldol reaction followed by oxidation
N-Heterocyclic CarbeneCyclohexanecarboxaldehydeα,β-Unsaturated esterStetter-type reaction

Regioselectivity and Stereoselectivity in Synthesis of this compound Systems

Controlling regioselectivity and stereoselectivity is a major challenge in the synthesis of unsymmetrical β-diketones like this compound.

Regioselectivity: In reactions such as the Claisen condensation between two different esters or a ketone and an ester, the formation of multiple products is possible. The regioselectivity is often dictated by the relative acidities of the α-protons and the steric hindrance of the reactants. For the synthesis of this compound, directed Claisen condensations or the use of pre-formed enolates can be employed to control the regiochemical outcome. For instance, the use of a pre-formed lithium enolate of cyclohexyl methyl ketone would ensure its specific reaction with a butyrate-derived electrophile.

Stereoselectivity: If the synthesis involves the creation of stereocenters, controlling the stereoselectivity becomes crucial. For this compound itself, there are no stereocenters in the hexane-1,3-dione chain. However, for derivatives with substituents on the hexane (B92381) chain or the cyclohexane ring, stereoselective synthesis would be important. Asymmetric organocatalysis and chiral metal catalysts are the primary tools for achieving high enantioselectivity in such transformations. For example, a chiral catalyst could be used in a Michael addition to set a stereocenter in a precursor to a substituted this compound.

Development of Multi-Component Reactions for Complex this compound Derivatives

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. MCRs are attractive for building molecular diversity and complexity in a step-economical fashion.

While no multi-component reactions specifically targeting this compound have been reported, MCRs are widely used for the synthesis of highly substituted cyclohexane-1,3-dione derivatives. These reactions often involve a cyclic 1,3-dione as a starting material, which then reacts with an aldehyde and a nucleophile.

A hypothetical MCR for a derivative of this compound could involve the reaction of a β-ketoester bearing a cyclohexyl group, an aldehyde, and a source of ammonia or an amine to generate a dihydropyridine derivative, which could then be further transformed.

The following table outlines a conceptual multi-component reaction that could lead to a complex derivative incorporating the this compound scaffold.

Reactant 1Reactant 2Reactant 3Catalyst/SolventPotential Product Class
Ethyl 3-cyclohexyl-3-oxopropanoateButyraldehydeAniline (B41778)Acetic acid/EthanolDihydropyridinone derivative
CyclohexylacetoacetateFormaldehydeMalononitrilePiperidine/EthanolKnoevenagel condensation/Michael addition product

Mechanistic Investigations of 1 Cyclohexylhexane 1,3 Dione Reactivity

Reaction Pathway Elucidation

The elucidation of reaction pathways for 1,3-diones is essential for their application in organic synthesis. These compounds can undergo various transformations, and their reaction pathways are often dictated by the specific tautomeric form present under the reaction conditions.

For instance, the reduction of β-diketones can proceed via different pathways depending on whether the diketo or the keto-enol tautomer reacts. researchgate.net The reduction of the diketo form typically yields the corresponding 1,3-diol. Conversely, the reaction of the enol tautomer can lead to elimination products, such as unsaturated ketones and alcohols. researchgate.net In the case of 1-phenylbutane-1,3-dione, where the keto-enol form predominates (~90%), one potential pathway involves the deprotonation of the enolic hydroxyl group by a base like lithium aluminum hydride (LAH), followed by hydride transfer to the carbonyl carbon. researchgate.net This can lead to the formation of a cyclic intermediate that eliminates an aluminate leaving group to form a conjugated enone. researchgate.net Such pathways, involving initial interaction at the enolic site, are plausible for 1-cyclohexylhexane-1,3-dione.

Furthermore, cyclic 1,3-diones are valuable starting materials in the synthesis of heterocyclic compounds. For example, cyclohexane-1,3-dione is used as a key starting material for synthesizing novel 1,2,4-triazine (B1199460) derivatives through reactions involving diazonium salts. nih.gov These synthetic routes highlight the reactivity of the dione's active methylene (B1212753) group and its ability to participate in condensation and cyclization reactions.

Studies on Tautomeric Equilibria in this compound Systems

The most significant aspect of the reactivity of 1,3-diones is their existence as an equilibrium mixture of keto and enol tautomers. researchgate.net The position of this equilibrium is sensitive to various factors, including the compound's structure, the solvent, and the temperature. researchgate.netirb.hr

Keto-enol tautomerism is the chemical equilibrium between a keto form (a molecule containing a ketone) and an enol form (an alkene with a hydroxyl group). pearson.com For 1,3-dicarbonyl compounds, the enol form is often significantly more stable than for simple monoketones due to conjugation and intramolecular hydrogen bonding. libretexts.org

CompoundMethodParameterValue (kcal/mol)Reference
Cyclohexane-1,3-dioneM062X-SMDaq/6-31+G(d,p)Activation Free Energy Barrier (uncatalyzed)58.4 researchgate.net
Cyclopentane-1,3-dioneCPCM-B3LYP/6-31+G(d,p)Activation Energy Barrier64.4 researchgate.net
Cyclopentane-1,3-dioneCPCM-B3LYP/6-31+G(d,p)Keto-Enol Stability Difference~2.0 (Enol more stable) researchgate.net

This table presents representative energetic data for related cyclic β-diones to illustrate the typical values associated with keto-enol tautomerism in these systems.

The enthalpy change for the keto-enol tautomerization can also be significant; for the ion of a related dione (B5365651), it was found to be 77 kJ mol⁻¹ (approximately 18.4 kcal/mol). researchgate.net These values underscore that a substantial energy difference can exist between the tautomeric forms.

Substituents on the β-dicarbonyl skeleton have a profound influence on the position of the keto-enol equilibrium. researchgate.net Research has categorized substituents into two groups based on their effect on tautomer preference. researchgate.net

Group I Substituents : These include alkyl groups like methyl (CH₃) and tert-butyl (C(CH₃)₃), as well as hydrogen (H) and trifluoromethyl (CF₃). These substituents are found to strongly favor the enol tautomer. researchgate.net The cyclohexyl group in this compound, being a bulky secondary alkyl group, falls into this category. Its electron-donating nature and steric bulk are expected to stabilize the enol form.

Group II Substituents : This group includes atoms or groups with lone pairs that can participate in hyperconjugation, such as fluorine (F), chlorine (Cl), methoxy (B1213986) (OCH₃), and amino (NH₂). These substituents tend to favor the keto form, an effect attributed to hyperconjugation between the lone pairs and the C=O double bond. researchgate.net

Substituent GroupRepresentative SubstituentsFavored TautomerRationaleReference
Group I-H, -CH₃, -C(CH₃)₃, -Cyclohexyl EnolStabilization of the enol's C=C double bond and π-conjugated system. researchgate.net
Group II-F, -Cl, -OCH₃, -NH₂KetoHyperconjugation between substituent lone pairs and the carbonyl groups. researchgate.net

This table summarizes the general influence of different classes of substituents on the tautomeric equilibrium of β-dicarbonyl compounds.

Therefore, for this compound, the enol tautomer is expected to be the predominant species in solution under normal conditions.

A primary reason for the enhanced stability of the enol tautomer in 1,3-dicarbonyl systems is the formation of a strong intramolecular hydrogen bond. masterorganicchemistry.comstackexchange.com The enol form of this compound can form a six-membered pseudo-aromatic ring where the hydroxyl proton forms a hydrogen bond with the oxygen atom of the remaining carbonyl group. libretexts.org

This intramolecular hydrogen bond contributes significantly to the stabilization of the enol form in several ways:

Conjugation : The hydrogen-bonded ring creates a planar, conjugated system (O=C−C=C−OH) that benefits from resonance stabilization. libretexts.org This delocalization of π-electrons is a stabilizing factor not available to the diketo tautomer. libretexts.org

Solvent Effects : In non-polar solvents, this internal hydrogen bonding is particularly effective at stabilizing the enol form. masterorganicchemistry.com In polar, hydrogen-bonding solvents, the solvent molecules can compete for hydrogen bonding, which can shift the equilibrium slightly back towards the keto form, though the enol often still predominates. irb.hrmasterorganicchemistry.com

Examination of Catalytic Reaction Mechanisms

β-Diketones like this compound can participate in a wide array of catalytic reactions. The study of these reaction mechanisms often involves kinetic analysis and spectroscopic monitoring to identify key intermediates and transition states. walisongo.ac.idmckgroup.org

A general approach to studying a catalytic reaction involves several key steps:

Kinetic Analysis : Pseudo-first-order conditions are often employed to determine the reaction order with respect to each component (the substrate, the catalyst, and any other reagents). walisongo.ac.id This helps to formulate a rate law.

Identification of Resting State : Spectroscopic techniques are used to observe the catalyst during the reaction. The species observed in the highest concentration during active turnover is known as the "resting state" of the catalyst. walisongo.ac.id

Intermediate Trapping and Isotope Labeling : Experiments designed to trap reactive intermediates or the use of isotopic labels (e.g., deuterium) can provide direct evidence for specific steps in the proposed catalytic cycle.

While specific catalytic mechanisms for this compound are not detailed in the literature, it can act as a nucleophile in many metal-catalyzed transformations. For example, in gold(I)-catalyzed reactions, the dione can add to activated alkynes. nih.gov The mechanism of such reactions often involves the coordination of the alkyne to the gold(I) center, making it more electrophilic and susceptible to nucleophilic attack by the enol or enolate form of the dione. nih.gov The study of such a reaction would involve analyzing the kinetics to determine if ligand exchange or the nucleophilic addition is the rate-determining step. nih.gov

Reactivity and Chemical Transformations of 1 Cyclohexylhexane 1,3 Dione Derivatives

Functionalization at Active Methylene (B1212753) Positions

The methylene group at the C2 position of the 1,3-dione, flanked by two electron-withdrawing carbonyl groups, is known as an "active methylene" group. easetolearn.comshivajicollege.ac.in The protons on this carbon are significantly more acidic than typical methylene protons. This increased acidity is due to the stabilization of the resulting carbanion (enolate) through resonance, where the negative charge is delocalized over the two oxygen atoms. shivajicollege.ac.in This stabilized enolate is a potent nucleophile, making the active methylene position a prime site for functionalization. slideshare.net

The formation of this nucleophilic enolate allows for a variety of reactions that introduce new substituents at this position. This reactivity is fundamental to the use of 1,3-dicarbonyl compounds as building blocks in organic synthesis. The general reactivity of this position is a cornerstone for many of the derivatization strategies discussed in the subsequent sections.

Derivatization Strategies for Structural Diversification

The inherent reactivity of the 1,3-dicarbonyl motif allows for extensive structural modifications. Key strategies include alkylation and acylation at the active methylene carbon, and condensation reactions at the carbonyl groups to form imine derivatives like Schiff bases and hydrazones.

The nucleophilic enolate generated from 1-cyclohexylhexane-1,3-dione can readily participate in alkylation reactions with various electrophiles, such as alkyl halides. This C-alkylation is a powerful method for forming new carbon-carbon bonds at the active methylene position. The reaction is typically carried out in the presence of a base to deprotonate the active methylene group, followed by the introduction of the alkylating agent. organic-chemistry.org

While alkylation is efficient with activated sp³ electrophiles (e.g., methyl iodide, benzyl (B1604629) bromide), reactions with unactivated electrophiles can sometimes lead to competing O-alkylation. However, various synthetic protocols have been developed to favor C-alkylation. For instance, the use of specific catalysts or protecting groups can enhance the regioselectivity of the reaction.

Alkylating Agent (R-X)Expected ProductReaction Conditions
Methyl Iodide (CH₃I)2-Methyl-1-cyclohexylhexane-1,3-dioneBase (e.g., NaH, NaOEt) in an appropriate solvent (e.g., THF, EtOH)
Benzyl Bromide (BnBr)2-Benzyl-1-cyclohexylhexane-1,3-dioneBase (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF)
Allyl Bromide (CH₂=CHCH₂Br)2-Allyl-1-cyclohexylhexane-1,3-dioneBase (e.g., NaH) in an aprotic solvent (e.g., THF)

Similar to alkylation, the active methylene position can be acylated to introduce an acyl group, leading to the formation of a β-triketone. This reaction is typically achieved by treating the 1,3-dione with an acylating agent like an acid chloride or acid anhydride (B1165640) in the presence of a base. organicreactions.org The Claisen condensation is the classic method for this type of transformation. nih.gov Modern methods often employ reagents like MgBr₂·OEt₂ to facilitate "soft enolization" and subsequent acylation under mild conditions. organic-chemistry.org This process allows for the regioselective formation of new C-C bonds and the synthesis of more complex polycarbonyl compounds. semanticscholar.org

Acylating AgentExpected ProductTypical Reagents/Catalysts
Acetyl Chloride2-Acetyl-1-cyclohexylhexane-1,3-dioneStrong base (e.g., LiHMDS) or Lewis acid (e.g., MgBr₂·OEt₂) with a non-nucleophilic base (e.g., i-Pr₂NEt)
Benzoyl Chloride2-Benzoyl-1-cyclohexylhexane-1,3-dioneBase-mediated Claisen condensation
Acetic Anhydride2-Acetyl-1-cyclohexylhexane-1,3-dioneAcidic catalyst (e.g., Boron Trifluoride)

The carbonyl groups of this compound are electrophilic and can react with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones. wikipedia.orguchile.cl These condensation reactions typically involve the removal of a water molecule and are often catalyzed by acid. researchgate.net For an unsymmetrical diketone like this compound, the reaction can potentially occur at either of the two non-equivalent carbonyl groups, which may lead to a mixture of regioisomers. The selectivity often depends on the steric and electronic environment of each carbonyl.

These derivatives are not only important for structural diversification but also serve as versatile intermediates for further transformations, particularly in the synthesis of heterocyclic compounds. researchgate.netrsc.org

ReagentDerivative TypeGeneral Product Structure
Primary Amine (R-NH₂)Schiff BaseProduct with a C=N-R moiety replacing a C=O group
Hydrazine (B178648) (H₂N-NH₂)HydrazoneProduct with a C=N-NH₂ moiety replacing a C=O group
Phenylhydrazine (Ph-NH-NH₂)PhenylhydrazoneProduct with a C=N-NH-Ph moiety replacing a C=O group

Annulation Reactions and Heterocyclic Synthesis from this compound Scaffolds

The 1,3-dicarbonyl unit is a classic and highly effective building block for the synthesis of various heterocyclic rings through annulation (ring-forming) reactions. The two carbonyl groups and the active methylene position provide multiple reactive sites that can engage with complementary reagents to construct new ring systems.

This compound is an excellent precursor for synthesizing a variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net

One of the most common applications is the Knorr pyrazole (B372694) synthesis, where the 1,3-dione reacts with a hydrazine derivative. nih.govmdpi.com The reaction involves a condensation-cyclization sequence. With an unsymmetrical diketone, the reaction can yield a mixture of regioisomeric pyrazoles, and the outcome is often controlled by the reaction conditions and the nature of the substituents on both the dione (B5365651) and the hydrazine. nih.govcdnsciencepub.com

Furthermore, 1,3-diketones are key substrates in the Combes quinoline (B57606) synthesis, which involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone to form a quinoline ring. wikipedia.org This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration. wikipedia.org Other related syntheses can yield pyridines, pyrimidines, and other fused heterocyclic systems. researchgate.netorganic-chemistry.org

Target HeterocycleCo-reactant(s)General Reaction Name/Type
PyrazoleHydrazine or substituted hydrazines (e.g., R-NHNH₂)Knorr Pyrazole Synthesis
QuinolineAniline or substituted anilinesCombes Quinoline Synthesis
PyridineAmmonia source (e.g., ammonium (B1175870) acetate), aldehydeHantzsch-type Pyridine Synthesis
PyrimidineUrea, Thiourea, or GuanidinePyrimidine Synthesis

Construction of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles from 1,3-dicarbonyl compounds is a well-established area of organic synthesis. nih.govresearchgate.net Derivatives of this compound are suitable substrates for these cyclization strategies, leveraging the nucleophilicity of the enolate oxygen atoms.

One effective method involves the iodine-mediated annulation of 1,3-diones with propargylic alcohols. This reaction proceeds via an electrophilic cyclization mechanism, where molecular iodine activates the alkyne for intramolecular attack by the enolate oxygen. rsc.org This strategy provides a regioselective route to fused oxa-heterocycles. Similarly, 2-alkenyl substituted 1,3-dicarbonyl compounds can undergo iodine-induced cyclization to afford 5-iodoalkyl-4,5-dihydrofurans. nih.gov These iodinated intermediates are versatile precursors that can be further transformed into substituted furans. nih.gov Another approach involves the three-component coupling reaction with arynes, where cyclic 1,3-diketones act as nucleophiles to produce tricyclic 2H-chromene derivatives in high yields. nih.gov

These methodologies highlight the utility of the this compound scaffold in preparing diverse oxygen-containing heterocycles, which are significant structural units in many bioactive molecules. organic-chemistry.org

Synthesis of Fused Polycyclic Systems

The this compound core is an excellent building block for synthesizing fused polycyclic compounds, particularly nitrogen-containing heterocycles. nih.gov The most prominent example is the Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov

This cyclocondensation reaction is a simple, rapid, and highly effective method for obtaining polysubstituted pyrazoles. nih.gov The reaction between a derivative of this compound and a suitable hydrazine would proceed via nucleophilic attack of the hydrazine at one carbonyl group, followed by intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. This method is highly general and can be used to create complex, fused-ring pyrazole systems that might otherwise be difficult to access. organic-chemistry.org The regioselectivity of the reaction can often be controlled by the reaction conditions and the substitution pattern on both the diketone and the hydrazine. nih.gov Recent advancements have expanded this methodology, including iodine-promoted cascade reactions to produce 3,4-dicarbonyl-substituted pyrazoles and the use of novel catalysts to improve efficiency. mdpi.com

Beyond pyrazoles, the versatile reactivity of the 1,3-dione moiety allows for its incorporation into a wide range of other fused heterocyclic systems through various cyclization and multicomponent reaction strategies. researchgate.netnih.gov

Reduction and Oxidation Reactions of the Diketone Moiety

The carbonyl groups of the 1,3-dione are susceptible to both reduction and oxidation, leading to a variety of valuable transformations. These reactions can proceed via ionic or radical pathways, depending on the reagents and conditions employed.

Reductive Coupling Processes

The carbonyl groups in this compound can undergo reductive coupling reactions, most notably the Pinacol (B44631) coupling, to form new carbon-carbon bonds. synarchive.com This reaction involves the one-electron reduction of the carbonyl groups by an electron donor, such as magnesium or samarium(II) iodide, to generate ketyl radical anion intermediates. wikipedia.orgorganic-chemistry.org

Two of these ketyl radicals can then couple to form a vicinal diol, known as a pinacol. wikipedia.org For a 1,3-dione derivative, this coupling can occur either intermolecularly, linking two diketone molecules, or intramolecularly. Intramolecular pinacol coupling of 1,5-dicarbonyl compounds has been shown to effectively produce five-membered cyclic diols. mdpi.com While an intramolecular coupling of a 1,3-dione would lead to a strained cyclopropane-1,2-diol, the possibility exists under specific catalytic conditions. The resulting vicinal diols are valuable synthetic intermediates that can undergo further transformations, such as the Pinacol rearrangement under acidic conditions to form a pinacolone. wikipedia.org

Mn(III)-Catalyzed Aerobic Oxidation and Rearrangements

Manganese(III) acetate (B1210297) is a widely used single-electron oxidant in organic synthesis, capable of initiating free-radical reactions with 1,3-dicarbonyl compounds. nih.govwikipedia.org The Mn(III)-catalyzed aerobic oxidation of 1,3-dione derivatives provides a powerful method for C-C and C-O bond formation, often leading to complex molecular rearrangements. acs.org

The mechanism is initiated by the formation of a Mn(III)-enolate complex, which undergoes a single-electron transfer (SET) to generate a 1,3-dicarbonyl radical and Mn(II). mdpi.comnih.gov In the presence of molecular oxygen (air), this radical is trapped to form a peroxy radical. mdpi.com This intermediate can then engage in a variety of cascade or rearrangement reactions.

For instance, the Mn(III)-catalyzed aerobic oxidation of methylenebis(cyclohexane-1,3-dione) enols results in a remarkable rearrangement, yielding complex polycyclic structures such as 6a-hydroxy-2,3,4,6a,7,8,9,10a-octahydro-1H-benzo[c]chromene-1,6,10-triones. acs.org Similarly, the oxidation of 2-vinyl-1,3-diketone enols under these conditions produces unsaturated endoperoxides (1,2-dioxin-3-ols). nii.ac.jp These transformations showcase the ability of Mn(III)-catalyzed oxidation to convert relatively simple dione precursors into structurally intricate, oxygenated polycyclic systems.

Metal Complexation Chemistry of this compound Ligands

The enol form of 1,3-diones is an excellent chelating agent for a wide range of metal ions. By chemically modifying the this compound scaffold, it is possible to design sophisticated polydentate ligands for applications in coordination chemistry and catalysis.

Design and Synthesis of Tridentate and Bidentate Ligands from Diketone Derivatives

The basic 1,3-dione structure provides a bidentate O,O'-donor set upon deprotonation of the enol form. To create ligands with higher denticity, additional donor atoms can be incorporated into the molecular framework. A common strategy is to introduce nitrogen donor atoms by reacting the diketone with hydrazine derivatives or by coupling with diazonium salts. nih.govresearchgate.net

For example, coupling cyclohexane-1,3-dione with diazotized anilines produces 2-(arylhydrazono)cyclohexane-1,3-diones. nih.gov These compounds exist predominantly in the azo-enol tautomeric form and can act as bidentate or tridentate ligands, coordinating to metal ions through a carbonyl oxygen and a hydrazone nitrogen. nih.gov The specific coordination mode depends on the metal ion and the other ligands present in the coordination sphere. Similarly, tridentate Schiff base hydrazones can be readily synthesized and used to form stable metal complexes. nih.govcyberleninka.runih.gov

The table below summarizes examples of ligands derived from cyclohexane-1,3-dione and their observed coordination behavior with various metal ions.

These examples demonstrate the versatility of the this compound framework in generating polydentate ligands capable of forming stable complexes with various transition metals.

Table of Compounds

Structural Elucidation of Metal-Diketonate Complexes

The structural elucidation of metal-diketonate complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the β-diketonate ligand to the metal ion. Upon complexation, the strong C=O stretching vibration of the free ligand is replaced by new bands at lower frequencies, which are characteristic of the coordinated carbonyl groups. Additionally, new bands corresponding to the M-O stretching vibrations appear in the low-frequency region of the spectrum.

UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes provide information about the coordination environment of the metal ion. The position and intensity of the d-d transitions are indicative of the geometry of the complex (e.g., octahedral vs. tetrahedral). Ligand-to-metal charge transfer (LMCT) bands are also commonly observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and Cd(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. For paramagnetic complexes, NMR spectra can be broad and shifted, but can still provide valuable structural information.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and can provide information about their stoichiometry and fragmentation patterns.

Single-Crystal X-ray Diffraction:

Based on studies of analogous β-diketonate complexes, the following structural features can be anticipated for complexes of this compound:

Metal IonProbable Stoichiometry (Metal:Ligand)Common Coordination GeometryExpected Observations from X-ray Diffraction
Co(II) 1:2Tetrahedral or OctahedralCo-O bond lengths in the range of 1.9-2.1 Å. In octahedral complexes, axial ligands (e.g., water, solvent) would be present.
Ni(II) 1:2Square Planar, Tetrahedral, or OctahedralNi-O bond lengths typically around 1.8-2.0 Å. The geometry would be highly dependent on the crystal packing and presence of other ligands.
Cu(II) 1:2Distorted Octahedral or Square PlanarJahn-Teller distortion would be evident with elongated axial Cu-O bonds in octahedral complexes. Typical Cu-O bond lengths are in the range of 1.9-2.0 Å in the equatorial plane.
Zn(II) 1:2Tetrahedral or OctahedralZn-O bond lengths are generally around 2.0 Å. The flexible coordination geometry would be influenced by steric factors.
Cd(II) 1:2Octahedral or higher coordination numbersCd-O bond lengths would be longer than Zn-O bonds, typically in the range of 2.2-2.4 Å, reflecting the larger ionic radius of cadmium. researchgate.net
Mn(II) 1:2OctahedralHigh-spin Mn(II) with Mn-O bond lengths around 2.1-2.2 Å. Often crystallizes with two water molecules as axial ligands.
Fe(III) 1:3OctahedralFe-O bond lengths are typically around 2.0 Å. The three bidentate ligands would create a propeller-like arrangement around the iron center.

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexylhexane 1,3 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for the detailed structural assignment of 1-Cyclohexylhexane-1,3-dione, as the equilibrium between the diketo and enol forms is slow on the NMR timescale, allowing for the observation of signals from both tautomers. nih.gov

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For this compound, distinct sets of signals are expected for the keto and the more stable enol tautomer.

Keto Tautomer: The diketo form would be characterized by a singlet or a sharp peak around 3.5-4.0 ppm corresponding to the two protons on the C2 carbon, situated between the two carbonyl groups. The remaining signals would include complex multiplets for the cyclohexyl group protons (typically 1.0-2.0 ppm), a triplet for the terminal methyl group (C6) of the hexane (B92381) chain around 0.9 ppm, and various multiplets for the other methylene (B1212753) protons of the hexane chain (C4, C5).

Enol Tautomer: The enol form is distinguished by the appearance of two characteristic signals. A sharp singlet for the vinylic proton at C2 appears in the range of 5.0-6.0 ppm. More significantly, a highly deshielded signal for the enolic hydroxyl proton (-OH) is observed as a broad singlet between 15.0 and 18.0 ppm, a result of strong intramolecular hydrogen bonding. nih.gov The signals for the cyclohexyl and hexane chain protons would be present with slightly different chemical shifts compared to the keto form.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃
AssignmentKeto Form (ppm)Enol Form (ppm)Multiplicity
-CH₂- (C2)~3.6-s
=CH- (C2)-~5.5s
Enolic -OH-15.0 - 18.0br s
-CH₂- (C4)~2.5~2.3t
-CH₂- (C5)~1.6~1.6sextet
-CH₃ (C6)~0.9~0.9t
Cyclohexyl Protons1.0 - 2.01.0 - 2.0m

s = singlet, br s = broad singlet, t = triplet, sextet = sextet, m = multiplet

¹³C NMR for Carbon Framework and Hybridization States

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization states, providing further evidence for the presence of both keto and enol tautomers.

Keto Tautomer: The spectrum of the diketo form would display two distinct signals for the carbonyl carbons (C1 and C3) in the highly deshielded region of 200-210 ppm. Other signals would include the methylene carbon at C2 (~50 ppm) and the aliphatic carbons of the cyclohexyl and hexane moieties in the 10-40 ppm range.

Enol Tautomer: In the enol form, the carbon signals shift significantly. The two carbonyl signals are replaced by signals around 190-195 ppm, corresponding to the hydrogen-bonded carbonyl and the enolic carbon attached to the hydroxyl group. A new signal for the vinylic carbon at C2 appears around 90-100 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
AssignmentKeto Form (ppm)Enol Form (ppm)
C1, C3 (Carbonyls)~205, ~208~192, ~195
C2~58~98
C4~45~42
C5~26~26
C6~14~14
Cyclohexyl Carbons25 - 4025 - 40

2D NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity within the hexane chain (correlations between H6, H5, and H4) and within the cyclohexyl ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). emerypharma.comyoutube.com This is invaluable for assigning the dense, overlapping methylene signals of the cyclohexyl and hexane groups by linking the assigned protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This technique is critical for piecing together the molecular fragments. For instance, in the enol tautomer, the vinylic proton at C2 would show correlations to the carbonyl carbon (C1) and the enolic carbon (C3), confirming the core structure of the β-dicarbonyl system. Similarly, the protons on the cyclohexyl ring would show a correlation to C1, establishing the connection point of the ring to the hexane-1,3-dione chain.

Quantitative NMR for Tautomeric Ratio Determination

Quantitative ¹H NMR (qNMR) can be employed to determine the equilibrium ratio of the keto and enol tautomers in solution. By comparing the integration of signals unique to each form, a precise ratio can be calculated. nanalysis.com For example, the integral of the C2 methylene protons (~3.6 ppm) of the keto form can be compared against the integral of the vinylic proton (~5.5 ppm) of the enol form. mdpi.com For most β-diketones, the enol form, stabilized by intramolecular hydrogen bonding and conjugation, is the predominant species in solution. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

Molecular Weight and Formula: The compound has a molecular formula of C₁₂H₂₀O₂. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be used to confirm this elemental composition, distinguishing it from other isomers.

Fragmentation Analysis: The mass spectrum also provides structural information through characteristic fragmentation patterns. Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: Fission of the bonds adjacent to the carbonyl groups, leading to the loss of the butyl radical (•C₄H₉) or the cyclohexyl radical (•C₆H₁₁).

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, which would involve the transfer of a gamma-hydrogen and lead to the elimination of a neutral alkene molecule (e.g., propene).

Table 3: Key Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₂H₂₀O₂
Monoisotopic Mass196.14633 u
Expected [M+H]⁺ (HRMS)197.15361
Potential Key Fragments (m/z)[M-C₄H₉]⁺, [M-C₆H₁₁]⁺, [M-H₂O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule and is particularly effective for analyzing the hydrogen bonding in the enol tautomer. rsc.org

Diketo Form: The spectrum of the pure diketo form would show two sharp, strong absorption bands corresponding to the C=O stretching vibrations of the two ketone groups, typically in the region of 1715-1740 cm⁻¹. Strong C-H stretching bands for the aliphatic sp³ carbons of the cyclohexyl and hexane groups would be observed just below 3000 cm⁻¹. docbrown.info

Enol Form: The IR spectrum is usually dominated by the signals of the more stable enol tautomer. The key features are:

O-H Stretch: A very broad and strong absorption band in the 2500-3200 cm⁻¹ region, which is characteristic of a strong intramolecular hydrogen bond. researchgate.net

C=O Stretch: The carbonyl stretching vibration is shifted to a lower frequency (1600-1640 cm⁻¹) due to conjugation with the C=C double bond and involvement in the intramolecular hydrogen bond. researchgate.net

C=C Stretch: A strong absorption band for the C=C double bond of the enol system appears in the 1580-1620 cm⁻¹ range. researchgate.net

The presence of the broad O-H band and the shifted C=O and C=C bands provides definitive evidence for the predominance of the enol tautomer.

Table 4: Characteristic IR Absorption Frequencies for this compound
Functional Group/VibrationTautomerFrequency (cm⁻¹)Appearance
C-H Stretch (sp³)Keto & Enol2850 - 2960Strong, Sharp
C=O StretchKeto1715 - 1740Strong, Sharp
O-H Stretch (H-bonded)Enol2500 - 3200Very Broad, Strong
C=O Stretch (Conjugated)Enol1600 - 1640Strong
C=C StretchEnol1580 - 1620Strong

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Metal Complex Characterization

Electronic absorption spectroscopy is a pivotal technique for investigating the electronic structure of ligands and their metal complexes. The absorption of ultraviolet and visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For metal complexes, these transitions typically fall into two categories: ligand-based transitions (e.g., π → π* and n → π*) and metal-centered d-d transitions.

In the case of complexes formed with cyclohexane-1,3-dione derivatives, the UV-Vis spectra are dominated by intense intraligand charge transfer bands. For instance, studies on the Zn(II) and Cu(II) complexes of 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione reveal strong absorption bands in the UV-Vis region. nih.gov These transitions are characteristic of the conjugated system of the ligand.

The coordination of a metal ion to the dione (B5365651) ligand often results in a shift of these absorption bands. For Cu(II) complexes, which are d⁹ systems, weak d-d transition bands are also expected, though they can be obscured by the more intense charge transfer bands. bch.ro The position and intensity of these bands are sensitive to the coordination geometry around the metal center. bch.ronih.gov For example, square-planar copper(II) complexes often exhibit a broad d-d transition band in the visible region, typically between 550 and 600 nm. bch.ro

The table below summarizes the electronic spectral data for representative metal complexes of cyclohexane-1,3-dione derivatives dissolved in DMF. nih.gov

Compoundλ_max (nm)ε (L·mol⁻¹·cm⁻¹)Assignment
[Zn(L¹)(OAc)₂(H₂O)₂]·3H₂O357-3992380-2660Ligand Charge Transfer
[Cu₂(L²)(OAc)₄]·2H₂O·2DMF360-4052500-2800Ligand Charge Transfer
L¹ = 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione
L² = 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are essential for a complete understanding of a compound's structure and properties.

For metal complexes of β-diketones like this compound, single-crystal X-ray diffraction would reveal:

Coordination Mode: It would confirm how the dione ligand binds to the metal center (e.g., as a bidentate chelating agent).

Coordination Geometry: The analysis would elucidate the geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar), which is dictated by the metal's nature, its oxidation state, and the steric and electronic properties of the ligands.

Structural Parameters: Precise measurements of metal-ligand bond lengths and the angles within the chelate ring provide insight into the stability and electronic nature of the complex. ucl.ac.uk

Supramolecular Structure: It would show how the complex molecules pack in the crystal lattice and identify any significant intermolecular forces like hydrogen bonding.

While this technique is indispensable, specific crystallographic data for complexes of this compound are not publicly available in the surveyed literature. However, analysis of related structures, such as other metal β-diketonate complexes, consistently provides the foundational data for structural chemistry. mdpi.com A typical data table generated from an X-ray diffraction study is represented below.

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z (molecules/unit cell)Value
Metal-Oxygen Bond Length 1 (Å)Value
Metal-Oxygen Bond Length 2 (Å)Value
O-Metal-O Bond Angle (°)Value

Thermal Analysis (TGA-DSC) for Ligand and Complex Thermal Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition pathways of compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change, indicating endothermic or exothermic processes like melting or decomposition. orientjchem.org

The thermal behavior of metal complexes is critical for applications involving elevated temperatures. The decomposition process typically involves the loss of solvent molecules (like water or DMF) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. nih.gov

For example, the thermal decomposition of the complex [Zn(L²)₂(NO₃)₂]∙DMF, where L² is 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione, was studied in detail. nih.gov The TGA curve shows a multi-step decomposition. The initial weight loss corresponds to the removal of the solvated DMF molecule. Subsequent steps at higher temperatures involve the breakdown of the coordinated ligands and counter-ions. nih.gov The DTA (Differential Thermal Analysis, similar to DSC) curve for this complex shows an endothermic peak associated with the solvent loss and exothermic peaks corresponding to the energetic decomposition of the organic components. nih.gov

The data below outlines the thermal decomposition steps for the [Zn(L²)₂(NO₃)₂]∙DMF complex. nih.gov

StepTemperature Range (°C)Weight Loss (Experimental %)Weight Loss (Calculated %)Assignment
1160.53–241.209.23%9.30%Loss of one DMF molecule
2241.20–277.5544.61%44.10%Removal of two NO₃⁻ and C₁₂H₁₄N₂O₂ groups

In-Depth Analysis of Computational and Theoretical Investigations of this compound Is Not Available in Current Scientific Literature

A thorough review of published scientific literature reveals a lack of specific computational and theoretical studies focused solely on the chemical compound this compound. While extensive research exists for the related core structure, cyclohexane-1,3-dione, and its various derivatives, particularly in the fields of medicinal chemistry and material science, specific data pertaining to the quantum chemical calculations, molecular dynamics, and intermolecular interactions of this compound could not be located.

General principles of computational chemistry can be applied to hypothesize the behavior of such a molecule. For instance, DFT would be the method of choice for determining its most stable three-dimensional structure and electronic properties. arxiv.orgunimib.itsemanticscholar.org Conformational analysis would be crucial for understanding the flexibility of the hexanedione chain and the orientation of the cyclohexyl group. spcmc.ac.inscielo.org.mx Molecular dynamics simulations could explore its behavior over time in different environments, and molecular docking could predict its interaction with biological targets. nih.govresearchgate.net

However, without specific studies, any discussion would remain purely hypothetical. The generation of scientifically accurate data tables for optimized energies, calculated NMR shifts, potential energy surfaces, or docking scores is not possible.

Research on the parent compound, cyclohexane-1,3-dione, has utilized these computational methods extensively. Studies have employed DFT to understand its structure and tautomeric equilibria. researchgate.net GIAO-DFT methods have been used to correlate calculated NMR chemical shifts with experimental data for cyclohexane-1,3-dione and its substituted analogs. researchgate.net Furthermore, molecular docking and dynamics simulations have been applied to derivatives of cyclohexane-1,3-dione to investigate their potential as therapeutic agents by modeling their interactions with protein targets. nih.govresearchgate.netnih.gov

Despite the wealth of information on these related systems, the specific compound of interest, this compound, does not appear to have been the subject of such detailed computational investigation in the available scientific literature. Therefore, a scientifically rigorous article adhering to the requested outline and focusing exclusively on this compound cannot be constructed at this time.

Computational Chemistry and Theoretical Investigations of 1 Cyclohexylhexane 1,3 Dione Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the study of 1-cyclohexylhexane-1,3-dione and related systems, QSAR is instrumental in understanding how specific molecular features influence their efficacy as, for example, herbicidal or therapeutic agents. researchgate.net These models are crucial for designing new, more potent derivatives by predicting their activity before their actual synthesis, thus saving time and resources. informahealthcare.comnih.gov

Research into cyclohexane-1,3-dione derivatives has employed various QSAR modeling techniques to correlate molecular descriptors with biological inhibitory activity, such as against the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme for herbicides or the c-Met tyrosine kinase for anticancer applications. informahealthcare.comnih.govnih.govresearchgate.net The primary goal is to develop a reliable model that can accurately predict the biological activity of novel compounds based on their structural properties. researchgate.net

The development of a robust QSAR model involves several steps, including the careful selection of a dataset of molecules with known activities, calculation of a wide range of molecular descriptors, and the application of statistical methods to build and validate the model. acs.orgnih.gov Common statistical techniques used for these systems include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.netnih.govacs.org MLR provides a linear equation that is easy to interpret, while ANN can capture complex, non-linear relationships between molecular structure and activity. researchgate.netnih.gov

The predictive power and reliability of these models are assessed using statistical metrics. For instance, studies on cyclohexane-1,3-dione derivatives have reported models with high predictive accuracy. researchgate.net

Table 1: Example of Statistical Validation of a QSAR Model for Cyclohexane-1,3-dione Derivatives. researchgate.net
Statistical ParameterValue (Linear Model)Value (Non-linear Model)Description
0.9130.991Indicates the goodness of fit of the model. A value closer to 1 suggests a strong correlation between the descriptors and the activity for the training set.
R²CV (Cross-validated R²)0.850.82Measures the internal predictive ability of the model. High values indicate the model is robust and not overfitted.
R²test0.9340.997Measures the model's ability to predict the activity of an external set of compounds not used in model creation. A value greater than 0.6 is considered good.

The foundation of QSAR modeling lies in the molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov These descriptors are categorized based on the type of molecular information they encode. For cyclohexane-1,3-dione systems, physicochemical and electronic descriptors have been shown to be particularly significant in correlating with biological activity. nih.gov These features are typically calculated using computational methods such as Density Functional Theory (DFT). researchgate.netacs.org

The analysis of these descriptors reveals that the biological inhibitory activity of cyclohexane-1,3-dione derivatives is closely linked to a combination of these structural features. nih.gov For example, properties related to the molecule's size, shape, polarity, and electronic state are critical in determining its interaction with a biological target. researchgate.netacs.orgnih.gov

Table 2: Key Molecular Descriptors in QSAR Models of Cyclohexane-1,3-dione Derivatives. researchgate.netnih.gov
Descriptor CategoryDescriptor NameSignificance in Modeling
PhysicochemicalConnolly Molecular Area (CMA)Relates to the molecular surface area, influencing how the molecule fits into a receptor's binding site.
Polar Surface Area (PSA)Important for predicting molecular transport properties and interactions involving polar contacts.
Hydrogen Bond Acceptor (HBA)Quantifies the potential for forming hydrogen bonds, a key interaction in ligand-receptor binding.
Total Connectivity (TC)A topological descriptor related to the branching and complexity of the molecular structure.
ElectronicTotal Energy (ET)Represents the overall stability of the molecule's electronic structure.
Energy of HOMO (EHOMO)The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
Energy of LUMO (ELUMO)The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.

Academic Applications of 1 Cyclohexylhexane 1,3 Dione in Synthetic and Mechanistic Chemistry

Utilization as Building Blocks in Advanced Organic Synthesis

Cyclohexane-1,3-dione derivatives are recognized as crucial building blocks for constructing a diverse array of synthetically valuable organic molecules. researchgate.net Their utility stems from the reactivity of the dicarbonyl groups and the highly active methylene (B1212753) bridge. researchgate.netresearchgate.net This dual reactivity allows them to serve as precursors for a multitude of complex structures, including various heterocycles and natural products. researchgate.netresearchgate.net

In organic synthesis, these diones are key starting materials for creating compounds such as:

4H-chromenones

2H-xanthenones

Coumarins

Enaminones

Acridinediones

1,4-dihydropyridines researchgate.netresearchgate.net

A notable application is in the synthesis of 1,2,4-triazine (B1199460) derivatives. For instance, cyclohexane-1,3-dione can be reacted with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride to form a key intermediate, 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. nih.govresearchgate.net This intermediate serves as a versatile scaffold for further heterocyclization reactions, demonstrating the role of the dione (B5365651) as a foundational unit in multi-step synthetic strategies. nih.govresearchgate.net

Intermediates in the Synthesis of Complex Organic Molecules

The role of cyclohexane-1,3-diones extends to their function as critical intermediates in the production of pharmaceuticals and agrochemicals. Their structural framework is a component of numerous bioactive molecules. google.com For example, cyclohexane-1,3-dione is an intermediate in the manufacturing of the herbicide Sulcotrione and the cardiovascular drug Carvedilol. nbinno.com

The synthesis of various natural products and bioactive alkaloids relies on intermediates derived from substituted cyclohexane-1,3-diones. google.com Their importance is highlighted in their use for synthesizing Stork's intermediate, a precursor to (±)-aspidospermidine, which was achieved in six steps from 1,3-cyclohexanedione without the use of protecting groups. researchgate.net The versatility of these compounds as intermediates is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. google.com

Precursors for Ligand Development in Coordination Chemistry

The 1,3-dione moiety within the cyclohexane ring system is an excellent chelating group, making these compounds valuable precursors for developing ligands in coordination chemistry. The inhibitory properties of many cyclohexane-1,3-dione derivatives are attributed to their ability to chelate metal ions, particularly ferrous ions (Fe²⁺), within the active sites of enzymes. mdpi.com

Researchers have synthesized novel ligands by functionalizing the cyclohexane-1,3-dione core. For example, arylhydrazono derivatives of cyclohexane-1,3-dione, such as 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L¹) and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L²), have been created and complexed with various metal ions. mdpi.com The resulting metal complexes exhibit specific geometries; for instance, the [Cu(L¹)(OAc)₂]∙5H₂O complex shows a square-planar geometry. mdpi.com The study of these metal complexes is crucial for understanding their potential biological activities and for the development of new therapeutic agents. mdpi.com

Probes for Investigating Chemical Mechanisms of Protein Aggregation and Enzyme Inhibition

Derivatives of cyclohexane-1,3-dione have emerged as important molecular probes for studying complex biological processes like protein aggregation and enzyme inhibition, which are implicated in various diseases.

In the context of neurodegenerative diseases, chiral cyclohexane-1,3-diones have been identified as inhibitors of mutant SOD1 (Cu/Zn superoxide dismutase)-dependent protein aggregation, a key pathological feature of amyotrophic lateral sclerosis (ALS). nih.govnih.gov Specific analogues were found to be protective against the toxicity induced by mutant SOD1 in cellular models. nih.govnih.gov While an initial potent analog showed good pharmacokinetic properties but was inactive in neuronal cells, further structural modifications led to new analogs with significantly enhanced permeability in cortical neurons, making them promising candidates for further investigation as ALS therapeutics. nih.gov

Furthermore, these compounds serve as scaffolds for developing potent enzyme inhibitors, particularly for tyrosine kinases, which are critical targets in cancer therapy. medchemexpress.com Derivatives of cyclohexane-1,3-dione have been synthesized and shown to exhibit significant inhibitory activity against receptor tyrosine kinases like c-Met, which is often overexpressed in cancer cells. nih.govnih.gov In one study, synthesized 1,2,4-triazine derivatives using a cyclohexane-1,3-dione starting material displayed potent c-Met enzymatic activity, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net

Inhibitory Activity of Cyclohexane-1,3-dione Derivatives
Compound ClassTargetBiological ProcessKey FindingsReference
Chiral Cyclohexane-1,3-dionesMutant SOD1Protein Aggregation (ALS)Identified as inhibitors of mutant SOD1-dependent aggregation and toxicity. nih.govnih.gov nih.govnih.gov
1,2,4-Triazine derivativesc-Met KinaseEnzyme Inhibition (Cancer)Displayed potent c-Met enzymatic activity with IC₅₀ values ranging from 0.24 to 9.36 nM. nih.gov nih.gov
General DerivativesReceptor Tyrosine Kinases (c-Kit, Flt-3, VEGFR-2, etc.)Enzyme Inhibition (Cancer)Identified as potential inhibitors for various kinases involved in cancer proliferation. researchgate.netnih.gov researchgate.netnih.gov

Derivatizing Agents in Analytical Chemistry for Aldehyde Analysis

In analytical chemistry, cyclohexane-1,3-dione serves as an effective derivatizing agent for the analysis of aldehydes, which often lack the necessary chromophoric groups for easy detection. nih.govresearchgate.net This application is particularly useful in food and beverage analysis. nih.gov The reaction between cyclohexane-1,3-dione and an aldehyde, known as the Hantzsch reaction, produces a fluorescent decahydroacridine derivative that can be readily quantified. nih.gov

This method has been successfully applied to the analysis of various aldehydes, including formaldehyde, acetaldehyde, propionaldehyde, and valeraldehyde, using micellar electrokinetic chromatography with diode array detection (MEKC-DAD). nih.govresearchgate.net The derivatization process is advantageous due to its high selectivity, sensitivity, and the formation of a single derivative per aldehyde, which simplifies analysis. researchgate.net The methodology has been optimized for separating the derivatives and has shown excellent performance with limits of detection ranging from 0.01 to 0.7 mg/L for different aldehydes. researchgate.net The use of cyclohexane-1,3-dione offers a stable, water-soluble, and less toxic alternative to other common derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH). researchgate.netunesp.br

Comparison of Derivatizing Agents for Aldehyde Analysis
Derivatizing AgentAdvantagesDetection MethodReference
Cyclohexane-1,3-dione (CHD)Stable, water-soluble, high selectivity and sensitivity, less toxic, forms a single derivative. researchgate.netMEKC-DAD, RP-HPLC-Fluorescence nih.govnih.gov nih.govresearchgate.netnih.gov
3-methyl-2-benzothiazolinone hydrazone (MBTH)Commonly used.Spectrophotometry nih.govresearchgate.net
Phenylhydrazine-4-sulfonic acid (PHSA)Commonly used.Spectrophotometry nih.govresearchgate.net
2,4-dinitrophenylhydrazine (DNPH)Most used agent for aldehydes. researchgate.netHPLC-UV, LC-MS researchgate.net researchgate.net

Future Directions in 1 Cyclohexylhexane 1,3 Dione Research

Development of Novel and Green Synthetic Methodologies

The synthesis of β-diketones, traditionally reliant on methods like the Claisen condensation, is undergoing a transformation towards more sustainable and efficient processes. mdpi.com Future research will prioritize the development of "green" synthetic routes for compounds such as 1-cyclohexylhexane-1,3-dione, aligning with the principles of sustainable chemistry which advocate for minimizing hazardous substances and maximizing atom economy. paperpublications.orgnih.gov

Key areas of development include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems that are recoverable and reusable. paperpublications.org This reduces waste and often leads to milder reaction conditions.

Alternative Energy Sources: The use of microwave irradiation, ultrasound, and photochemical methods is expected to grow. paperpublications.orgmdpi.com These techniques can significantly reduce reaction times and energy consumption compared to conventional heating. paperpublications.org

Benign Solvents: A major focus of green chemistry is replacing hazardous organic solvents with environmentally friendly alternatives like water or developing solvent-free reaction conditions. mdpi.com

Novel Methodologies: Research into innovative synthetic strategies, such as the oxidation of β-hydroxyketones using reagents like o-iodoxybenzoic acid (IBX) or asymmetric aza-Claisen rearrangements, offers new pathways to β-diketones that may be more efficient or provide better control over stereochemistry. organic-chemistry.org

These modern approaches aim to make the synthesis of this compound and its derivatives not only more environmentally responsible but also more cost-effective and versatile. youtube.com

Table 1: Comparison of Synthetic Approaches for β-Diketones

Feature Traditional Methods (e.g., Claisen Condensation) Green and Novel Methodologies
Reagents Often require strong bases in stoichiometric amounts mdpi.com Emphasize the use of recoverable catalysts paperpublications.org
Solvents Typically rely on volatile organic solvents Prioritize benign solvents (e.g., water) or solvent-free conditions mdpi.com
Energy Input Conventional heating, often for extended periods Microwave, ultrasound, photochemistry for rapid, efficient reactions paperpublications.orgmdpi.com
Waste Can generate significant amounts of by-products Designed to prevent waste and maximize atom economy nih.gov
Conditions Can be harsh, limiting functional group tolerance mdpi.com Often milder, allowing for greater substrate diversity organic-chemistry.org

Exploration of Unprecedented Reactivity and Cascade Transformations

For over a century, the chemistry of β-diketones has been dominated by their behavior as nucleophiles, owing to their existence as enol tautomers. nih.gov A significant future direction is the exploration of their less conventional reactivity, particularly as electrophiles. Recent studies have shown that by overcoming the strong tendency of β-diketones to act as nucleophiles, unprecedented reactions like highly regioselective and enantioselective allylations can be achieved. nih.gov This paradigm shift opens up new avenues for carbon-carbon bond formation and the synthesis of complex chiral molecules. nih.gov

Another area of intense interest is the use of this compound as a building block in cascade reactions (also known as domino or tandem reactions). mdpi.comwikipedia.org Cascade reactions involve multiple consecutive transformations in a single operation without isolating intermediates. wikipedia.org This approach offers remarkable efficiency, high atom economy, and the ability to rapidly construct complex molecular architectures from simple precursors. wikipedia.org Future research will likely focus on designing novel cascade sequences initiated by the unique functionality of the β-diketone moiety, such as combining Knoevenagel condensations with subsequent Michael additions and cyclizations. mdpi.com

Advanced Spectroscopic Characterization of Transient Intermediates

A deeper understanding of reaction mechanisms requires the detection and characterization of short-lived, transient intermediates. Future research on reactions involving this compound will increasingly employ advanced spectroscopic techniques for this purpose. While standard methods like NMR and IR spectroscopy are invaluable for characterizing stable products and some intermediates, nih.govresearchgate.net more sophisticated time-resolved techniques are needed to study fleeting species.

Potential applications of advanced spectroscopy include:

In-situ Monitoring: Using techniques like Fourier-transform infrared (FT-IR) and mass spectrometry to monitor reaction progress in real-time, providing kinetic data and helping to identify intermediates. nih.govmdpi.com

Rotational Spectroscopy: This gas-phase technique can be used to identify and precisely characterize highly reactive intermediates, such as specific enol tautomers, that are difficult to study in solution. rsc.org

Time-Resolved Spectroscopy: Ultrafast laser techniques could be used to observe the dynamics of photochemical reactions or to characterize the structure and lifetime of excited states and radical intermediates.

The data gathered from these advanced methods will be crucial for validating proposed reaction mechanisms and for the rational design of new and more efficient chemical transformations. nih.gov

Deeper Theoretical Understanding of Structure-Reactivity Relationships

Computational chemistry provides powerful tools for elucidating the relationship between molecular structure and chemical reactivity. For this compound, theoretical studies, particularly those using Density Functional Theory (DFT), will be instrumental in gaining a deeper understanding of its behavior. orientjchem.org

Key research areas for theoretical investigation include:

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is fundamental to the reactivity of β-diketones. mdpi.comacs.org Theoretical calculations can accurately predict the relative stabilities of these tautomers in various environments (gas phase and different solvents) and determine the energy barriers for their interconversion. orientjchem.orgacs.org

Reaction Mechanisms: Computational modeling can map out the entire energy profile of a reaction, identifying transition states and intermediates. dntb.gov.ua This is invaluable for understanding selectivity and for predicting how changes in the substrate or catalyst will affect the reaction outcome.

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can provide detailed insights into the electronic properties of the molecule, explaining its nucleophilic and electrophilic sites and its ability to coordinate with metal ions.

These theoretical insights will complement experimental findings, providing a comprehensive picture of the factors that govern the reactivity of this compound and guiding the design of new experiments.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Design

The fields of organic synthesis and chemistry are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These data-driven approaches have the potential to significantly accelerate the discovery and optimization of reactions involving this compound. arocjournal.com

Future applications of AI and ML in this area include:

Reaction Outcome and Yield Prediction: ML models, particularly neural networks, can be trained on large datasets of chemical reactions to predict the likely products and yields for a given set of reactants and conditions. arocjournal.comneurips.ccnih.govnih.gov This can save considerable time and resources by reducing the need for trial-and-error experimentation. medium.com

Retrosynthetic Analysis: AI tools can propose novel synthetic pathways for complex target molecules that incorporate the this compound scaffold. chemcopilot.comnih.gov These systems "learn" chemical rules from millions of published reactions to suggest efficient routes to new compounds. chemcopilot.com

Process Optimization: AI algorithms can analyze data from automated reaction platforms to rapidly identify the optimal conditions (e.g., temperature, catalyst loading, solvent) to maximize the yield and selectivity of a desired transformation. researchgate.net

Table 2: Applications of AI/ML in Chemical Synthesis

Application Area Description Potential Impact on β-Diketone Research
Reaction Prediction Algorithms forecast the products and yields of a reaction based on inputs. nih.gov Rapidly screen potential new reactions for this compound without experimentation.
Retrosynthesis AI proposes step-by-step synthetic routes to a target molecule. chemcopilot.com Design efficient syntheses for complex molecules derived from the β-diketone core.
Catalyst Discovery ML models identify patterns to suggest novel and more effective catalysts. researchgate.net Accelerate the development of specialized catalysts for β-diketone transformations.
Condition Optimization AI analyzes experimental data to find the best reaction conditions. researchgate.net Improve yields and selectivity for the synthesis and functionalization of this compound.

Expansion of Ligand Design for Specialized Catalytic Applications

β-Diketones are highly versatile chelating ligands that form stable complexes with a wide range of metal ions. researchgate.net An important future direction for this compound is its use as a scaffold for designing advanced ligands for specialized catalytic applications. researchgate.netresearchgate.net The properties of the resulting metal complexes can be precisely tuned by modifying the structure of the β-diketone ligand. researchgate.netmdpi.com

Areas for future exploration in ligand design include:

Steric Encumbrance: Introducing bulky substituents onto the this compound framework can control the coordination number and geometry of the metal center. This can be used to create coordinatively unsaturated sites, which are often key to catalytic activity, and to influence the selectivity of reactions. nih.gov

Electronic Tuning: The electronic properties of the ligand can be modified by adding electron-donating or electron-withdrawing groups. This allows for the fine-tuning of the redox potential and Lewis acidity of the metal center, tailoring the catalyst for specific reactions like olefin polymerization or photocatalysis. mdpi.comnih.gov

Functionalization: Incorporating additional functional groups, such as fluorinated substituents or other coordinating moieties, can impart new properties to the resulting complexes. nih.gov For example, fluorinated β-diketonates are widely used in the design of heterometallic complexes and materials with unique magnetic or luminescent properties. nih.gov

By systematically modifying the this compound structure, researchers can create a library of ligands with tailored properties, providing robust and versatile platforms for mechanistic studies and the development of next-generation catalysts. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclohexylhexane-1,3-dione, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen or Dieckmann condensation of appropriate precursors. For example, cyclohexane-1,3-dione derivatives (e.g., 5-phenyl analogs) are synthesized using ketone alkylation followed by cyclization under acidic conditions . Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Monitoring intermediates via TLC or GC-MS ensures reaction progress .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify cyclohexyl and diketone moieties. For example, methyl-substituted analogs (e.g., 3-methylcyclohexane-1,2-dione) show distinct carbonyl peaks at δ 200–210 ppm in 13^13C NMR .
  • IR : Strong C=O stretches (1700–1750 cm1^{-1}) and C-H vibrations (2850–2950 cm1^{-1}) confirm diketone and cyclohexyl groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 188.22 for 5-phenyl derivatives) and fragmentation patterns validate the structure .

Q. What are the stability considerations for this compound under different storage and experimental conditions?

  • Methodological Answer : The compound is sensitive to moisture and oxidizers. Store in inert atmospheres (argon/nitrogen) at 2–8°C. Avoid contact with strong acids/bases, as diketones undergo hydrolysis or tautomerization. Thermal stability tests (TGA/DSC) show decomposition above 200°C, requiring controlled heating in synthetic applications .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The diketone’s α-carbonyl positions are electrophilic but sterically hindered by the cyclohexyl group. Computational studies (e.g., DFT at B3LYP/6-31G**) reveal reduced reactivity at C1 compared to C3 due to cyclohexyl crowding. Kinetic experiments using Grignard reagents show slower addition at C1, validated by 1^1H NMR monitoring .

Q. What computational strategies are used to predict the tautomeric behavior of this compound?

  • Methodological Answer : Tautomeric equilibria (keto-enol) are modeled using Gaussian or ORCA software. Solvent effects (e.g., polarizable continuum models) and substituent analysis (e.g., cyclohexyl vs. phenyl groups) predict enol stabilization. For example, 5-phenyl derivatives exhibit enhanced enol content due to resonance stabilization, verified by UV-Vis spectroscopy .

Q. How can contradictions in reported biological activity data for cyclohexane-dione derivatives be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, concentrations). Meta-analyses using PubChem or ChEMBL data should normalize results to IC50_{50} values and control for purity (>95%, HPLC-validated). For example, 2-isopropylidenecyclohexanone’s antimicrobial activity varies by bacterial strain, requiring standardized MIC protocols .

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use DoE (Design of Experiments) to vary catalysts (Pd/C, Ni), ligands (PPh3_3), and solvents (DMF, DMSO). Monitor yields via GC-MS and side products via HRMS. For example, Suzuki-Miyaura coupling of brominated analogs requires anhydrous conditions and inert atmospheres to prevent dehalogenation .

Q. How can enantioselective synthesis of chiral cyclohexane-dione derivatives be achieved?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) induce stereochemistry. For 5-phenyl derivatives, chiral HPLC (e.g., Chiralpak IA) separates enantiomers, while CD spectroscopy confirms absolute configuration .

Tables for Key Data

Property Technique Example Data Reference
Melting PointDSC69–72°C (1.00 mm Hg)
Molecular WeightHRMS188.22 g/mol (5-phenyl derivative)
Tautomeric Ratio (Keto:Enol)UV-Vis (λ = 270 nm)85:15 in DMSO
Thermal DecompositionTGAOnset at 205°C (N2_2 atmosphere)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.